REACTION_CXSMILES
|
CO[CH:3](OC)[C:4]1[CH:9]=[CH:8][N:7]=[C:6]([CH3:10])[N:5]=1.Cl.[NH2:14][OH:15].Cl.C(=O)([O-])[O-].[Na+].[Na+]>CO>[CH3:10][C:6]1[N:5]=[C:4]([CH:3]=[N:14][OH:15])[CH:9]=[CH:8][N:7]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(C1=NC(=NC=C1)C)OC
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC(=N1)C=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[CH:3](OC)[C:4]1[CH:9]=[CH:8][N:7]=[C:6]([CH3:10])[N:5]=1.Cl.[NH2:14][OH:15].Cl.C(=O)([O-])[O-].[Na+].[Na+]>CO>[CH3:10][C:6]1[N:5]=[C:4]([CH:3]=[N:14][OH:15])[CH:9]=[CH:8][N:7]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(C1=NC(=NC=C1)C)OC
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC(=N1)C=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |